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Compound of Interest

Compound Name:
2-Methyl-5-(6-methylhept-5-en-2-

yl)phenol

CAS No.: 30199-26-9

Cat. No.: B041262 Get Quote

Abstract
Xanthorrhizol (1-hydroxy-2-methyl-5-(1,5-dimethylhex-4-enyl)benzene) is a potent antibacterial

and anticancer sesquiterpenoid isolated from Curcuma xanthorrhiza.[1][2][3] While natural

extraction yields the (

)-enantiomer, the racemic synthesis is critical for generating sufficient material for broad-
spectrum bioactivity screening and structure-activity relationship (SAR) studies. This guide
details a robust, modular 7-step synthesis utilizing a Johnson-Claisen rearrangement strategy
to construct the sterically congested benzylic center and the bisabolane skeleton efficiently.

Strategic Analysis & Retrosynthesis
The synthetic challenge of xanthorrhizol lies in establishing the benzylic stereocenter and the

precise placement of the distal trisubstituted olefin. Two primary strategies exist:

Direct Coupling: Lithiation of a protected phenol followed by alkylation with a terpenoid

halide. (Often suffers from regioselectivity issues).

Sigmatropic Rearrangement (Selected Route): Utilizing a Johnson-Claisen rearrangement

on an allylic alcohol derived from a substituted acetophenone. This route is favored for its

high stereocontrol (E-selectivity) and ability to build the carbon framework in a "facile"

manner (Du et al., 2011; Montiel et al., 2010).
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Retrosynthetic Pathway:

Target: (±)-Xanthorrhizol[2][4]

Precursor 1: Tertiary Allylic Alcohol (via Grignard addition).

Starting Material: 3-Methoxy-4-methylacetophenone (Commercially available or synthesized

from 3-methylanisole).

Detailed Experimental Protocol
Phase I: Construction of the Bisabolane Skeleton
Step 1: Grignard Addition to Acetophenone

Objective: Convert the ketone to a tertiary allylic alcohol.

Reagents: 3-Methoxy-4-methylacetophenone, Vinylmagnesium bromide (1.0 M in THF).

Reaction:

Flame-dry a 500 mL round-bottom flask (RBF) under

atmosphere.

Charge with 3-Methoxy-4-methylacetophenone (10.0 g, 60.9 mmol) and anhydrous THF

(100 mL). Cool to 0°C.

Add Vinylmagnesium bromide (73 mL, 73 mmol) dropwise over 30 min via an addition

funnel.

Stir at 0°C for 1 h, then warm to Room Temperature (RT) and stir for 2 h.

Quench: Pour into saturated aqueous

(200 mL) at 0°C.

Extraction: Extract with
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(3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

Yield: ~92% (Crude allylic alcohol). Proceed immediately to avoid polymerization.

Step 2: Johnson-Claisen Rearrangement

Objective: Install the 3-carbon extension and establish the benzylic methyl group.

Reagents: Triethyl orthoacetate, Propionic acid (catalytic).

Reaction:

Dissolve the crude allylic alcohol (from Step 1) in Triethyl orthoacetate (50 mL, excess).

Add Propionic acid (0.5 mL, cat.).

Heat the mixture to 140°C (reflux) with a distillation head attached to remove ethanol as it

forms.

Continue heating for 4–6 hours until ethanol evolution ceases.

Workup: Cool to RT. Dilute with

, wash with 1M

(to hydrolyze excess orthoester), then saturated

.

Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Product: Ethyl (E)-4-(3-methoxy-4-methylphenyl)-4-pentenoate derivative (Internal

alkene).

Note: The rearrangement typically yields the (

)-isomer, but the subsequent hydrogenation makes the geometry irrelevant.
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Step 3: Catalytic Hydrogenation

Objective: Saturate the internal double bond to form the bisabolane linker.

Reagents:

(balloon), 10% Pd/C, Ethanol.

Reaction:

Dissolve the unsaturated ester (Step 2 product) in Ethanol (100 mL).

Add 10% Pd/C (10 wt% loading).

Stir under

atmosphere (balloon pressure) at RT for 12 h.

Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.

Product: Ethyl 5-(3-methoxy-4-methylphenyl)hexanoate (Saturated ester).

Phase II: Side Chain Functionalization
Step 4: Grignard Addition (Double Addition)

Objective: Convert the ester to a tertiary alcohol (precursor to the terminal alkene).

Reagents: Methylmagnesium bromide (3.0 M in

).

Reaction:

Dissolve the saturated ester (from Step 3) in anhydrous THF (100 mL) under

. Cool to 0°C.

Add MeMgBr (3.0 equiv) dropwise.

Stir at RT for 3 h.
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Quench: Saturated

.

Workup: Extract with EtOAc, dry, and concentrate.

Product: Tertiary alcohol intermediate.

Step 5: Dehydration

Objective: Form the terminal trisubstituted alkene.

Reagents:

-Toluenesulfonic acid (

TsOH), Benzene or Toluene.

Reaction:

Dissolve the tertiary alcohol in Benzene (or Toluene) (100 mL).

Add

TsOH (catalytic, 100 mg).

Reflux with a Dean-Stark trap for 2 h to remove water.

Workup: Wash with

, dry, and concentrate.

Purification: Flash chromatography (Hexanes/EtOAc).

Product:O-Methylxanthorrhizol.

Phase III: Deprotection
Step 6: Demethylation

Objective: Reveal the phenolic hydroxyl group.
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Reagents: Sodium ethanethiolate (NaSEt) in DMF (Preferred for safety over

).

Reaction:

Dissolve O-methylxanthorrhizol in anhydrous DMF (50 mL).

Add NaSEt (5.0 equiv).

Reflux at 150°C for 3–5 h.

Workup: Cool, acidify with 1M

, extract with

.

Purification: Silica gel chromatography (Hexanes/EtOAc 90:10).

Final Product: (±)-Xanthorrhizol (Yellowish oil).[2]

Process Visualization (Pathway Diagram)

3-Methoxy-4-methyl
acetophenone

Allylic Alcohol
(Tertiary)

VinylMgBr
THF, 0°C Unsaturated Ester

(Johnson-Claisen)

MeC(OEt)3
EtCOOH, 140°C Saturated Ester

(Bisabolane Skeleton)

H2, Pd/C
EtOH Tertiary Alcohol

(Side Chain)

MeMgBr (excess)
THF O-Methyl

xanthorrhizol

pTsOH, Toluene
Reflux (-H2O) (±)-Xanthorrhizol

(Target)

NaSEt, DMF
150°C

Click to download full resolution via product page

Caption: Synthetic pathway for (±)-xanthorrhizol via Johnson-Claisen rearrangement,

highlighting key intermediates.

Quality Control & Characterization
To validate the synthesis, compare the final product against these standard spectral markers:
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Parameter Expected Value (CDCl3) Structural Assignment

1H NMR 2.22 (s, 3H) Ar-Me (C2)

5.11 (t, 1H) Vinyl proton (Side chain)

6.65 (d, 1H), 6.70 (dd, 1H),

7.03 (d, 1H)
Aromatic protons (1,2,4-subst.)

1.58 (s, 3H), 1.68 (s, 3H) Terminal dimethyl groups

13C NMR 153.8 Phenolic C-OH

Physical Pale yellow oil Visual appearance
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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